Chlorimuron

Description

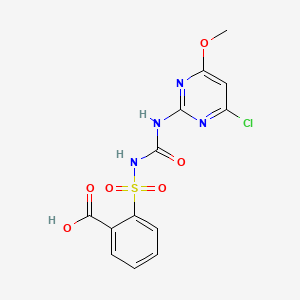

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O6S/c1-24-10-6-9(14)15-12(16-10)17-13(21)18-25(22,23)8-5-3-2-4-7(8)11(19)20/h2-6H,1H3,(H,19,20)(H2,15,16,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUXZHMCCFLRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20244020 | |

| Record name | Chlorimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99283-00-8 | |

| Record name | Chlorimuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99283-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorimuron [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099283008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorimuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20244020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORIMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M5PMS64MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorimuron-ethyl on Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorimuron-ethyl (B22764), a prominent member of the sulfonylurea class of herbicides, exerts its potent herbicidal activity by specifically targeting and inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. As this pathway is absent in animals, this compound-ethyl exhibits high selectivity and low mammalian toxicity. This technical guide provides a comprehensive overview of the molecular mechanism of this compound-ethyl's action on ALS, including its binding kinetics, interaction with key amino acid residues, and the downstream metabolic consequences of enzyme inhibition. Detailed experimental protocols for studying this interaction and quantitative data are presented to facilitate further research and development in this area.

Introduction to Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine.[1][2] The enzyme is found in plants, bacteria, fungi, and archaea, but is absent in animals, making it an excellent target for the development of selective herbicides and antimicrobial agents. ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, a precursor to valine and leucine, and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor to isoleucine.

Mechanism of Inhibition by this compound-ethyl

This compound-ethyl is a potent, non-competitive or slow, tight-binding inhibitor of ALS. It does not bind to the active site of the enzyme in the same manner as the natural substrates. Instead, it binds to a channel leading to the active site, effectively blocking substrate access.[3] This binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.

Binding Kinetics and Affinity

The inhibitory potency of this compound-ethyl on ALS is characterized by low inhibition constants (Ki) and 50% inhibitory concentrations (IC50). These values can vary depending on the species and the specific isoform of the ALS enzyme.

| Parameter | Species | Value | Reference(s) |

| Ki | Arabidopsis thaliana | 8 nM | [3] |

| Kiapp | Arabidopsis thaliana | 10.8 nM | [3] |

| IC50 (Susceptible) | Amaranthus palmeri | 1.8 mg ai. L⁻¹ | [4][5] |

| IC50 (Resistant) | Amaranthus palmeri | 159.5 mg ai. L⁻¹ | [4][5] |

| IC50 (Susceptible) | Conyza sumatrensis | 18.93 - 47.02 g ha⁻¹ (I50) | [6] |

| IC50 (Resistant) | Kochia scoparia | 70 to 490-fold higher than susceptible | [7] |

Interaction with ALS Amino Acid Residues

X-ray crystallography studies of the Arabidopsis thaliana ALS (AtAHAS) in complex with this compound-ethyl have revealed the specific amino acid residues involved in the binding of the herbicide. These interactions are crucial for the tight binding and inhibitory effect of this compound-ethyl. Mutations in the genes encoding these residues can lead to herbicide resistance.

| Interacting Residue | Type of Interaction | Consequence of Interaction |

| Trp574 | π-π stacking | Anchors the herbicide in the binding pocket. Mutation to Leucine reduces binding affinity. |

| Pro197 | Hydrophobic interactions | Contributes to the shape of the binding site. Mutations can alter the binding pocket and confer resistance. |

| Ala122 | van der Waals forces | Involved in positioning the herbicide. Mutations can affect herbicide sensitivity. |

| Asp376 | Hydrogen bonding | Stabilizes the herbicide-enzyme complex. Mutations can disrupt binding. |

| Arg377 | Hydrogen bonding | Interacts with the sulfonylurea bridge of the herbicide. |

| Ser653 | van der Waals forces | Contributes to the overall binding affinity. |

Downstream Metabolic Consequences of ALS Inhibition

The inhibition of ALS by this compound-ethyl leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This starvation for essential amino acids halts protein synthesis and cell division, ultimately leading to plant death.

Depletion of Branched-Chain Amino Acids

Quantitative analysis of amino acid levels in plants treated with this compound-ethyl demonstrates a significant reduction in the concentrations of valine, leucine, and isoleucine.

| Amino Acid | Plant Species | Treatment Duration | % Reduction (compared to control) | Reference(s) |

| Valine | Soybean (Glycine max) | 72 hours | Significant decrease | [8] |

| Leucine | Soybean (Glycine max) | 72 hours | Significant decrease | [8] |

| Isoleucine | Soybean (Glycine max) | 72 hours | Significant decrease | [8] |

Accumulation of Precursors and Other Metabolic Changes

Inhibition of ALS can also lead to the accumulation of its substrate, 2-ketobutyrate, which can be toxic at high concentrations. Furthermore, the overall amino acid metabolism is disrupted, leading to changes in the levels of other amino acids. For instance, in soybean, this compound-ethyl treatment leads to an increase in the total free amino acid pool, while the proportion of branched-chain amino acids within that pool decreases.[8]

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol is adapted from established methods for assaying ALS activity and its inhibition by sulfonylurea herbicides.

Materials:

-

Plant tissue (e.g., young leaves of a susceptible species)

-

Extraction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM pyruvate, 10% (v/v) glycerol (B35011), 1 mM DTT, and 1% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, and 10 mM MgCl₂.

-

This compound-ethyl stock solution (in a suitable solvent like DMSO) and serial dilutions.

-

Stopping Solution: 6 N H₂SO₄.

-

Color Reagent A: 0.5% (w/v) creatine.

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

-

Microplate reader.

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract. Keep on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer.

-

10 µL of enzyme extract (diluted to an appropriate concentration).

-

10 µL of this compound-ethyl solution at various concentrations (or solvent control).

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of 100 mM sodium pyruvate.

-

Incubate at 37°C for 60 minutes.

-

-

Stopping and Color Development:

-

Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well.

-

Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.

-

Add 50 µL of Color Reagent A to each well.

-

Add 50 µL of Color Reagent B to each well.

-

Incubate at 60°C for 15 minutes for color development.

-

-

Measurement and Analysis:

-

Measure the absorbance at 525 nm using a microplate reader.

-

Calculate the percent inhibition for each this compound-ethyl concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

X-ray Crystallography of the ALS-Chlorimuron-ethyl Complex

The following is a generalized methodology based on published studies for the crystallization and structure determination of the ALS-herbicide complex.

Materials:

-

Purified recombinant ALS enzyme.

-

This compound-ethyl.

-

Crystallization screening kits.

-

Cryoprotectant solutions.

-

X-ray diffraction equipment (synchrotron source is recommended).

Procedure:

-

Protein Expression and Purification:

-

Express the catalytic subunit of ALS (e.g., from Arabidopsis thaliana) in a suitable expression system (e.g., E. coli).

-

Purify the recombinant protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Complex Formation:

-

Incubate the purified ALS enzyme with a molar excess of this compound-ethyl to ensure complete binding.

-

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various commercial and in-house screening solutions.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature. For the Arabidopsis thaliana AHAS in complex with this compound-ethyl, crystals were obtained in a solution containing polyethylene (B3416737) glycol.

-

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source. The crystals of AtAHAS-chlorimuron-ethyl complex diffracted to 3.0 Å resolution and belonged to the space group P6₄22 with unit-cell parameters a = b = 179.92 Å, c = 185.82 Å.[9]

-

-

Structure Solution and Refinement:

-

Process the diffraction data using appropriate software (e.g., HKL2000).

-

Solve the structure by molecular replacement using a known ALS structure as a search model.

-

Refine the model against the diffraction data using programs like PHENIX or REFMAC5, including manual model building in Coot.

-

Validate the final structure using tools such as MolProbity.

-

Visualizations

// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4"]; Ketobutyrate [label="2-Ketobutyrate", fillcolor="#F1F3F4"]; Acetolactate [label="2-Acetolactate", fillcolor="#FBBC05"]; Acetohydroxybutyrate [label="2-Aceto-2-hydroxybutyrate", fillcolor="#FBBC05"]; Dihydroxyisovalerate [label="2,3-Dihydroxy-\nisovalerate", fillcolor="#FBBC05"]; Dihydroxymethylvalerate [label="2,3-Dihydroxy-\n3-methylvalerate", fillcolor="#FBBC05"]; Ketoisovalerate [label="2-Ketoisovalerate", fillcolor="#FBBC05"]; Ketomethylvalerate [label="2-Keto-3-methylvalerate", fillcolor="#FBBC05"]; Valine [label="Valine", fillcolor="#34A853"]; Leucine [label="Leucine", fillcolor="#34A853"]; Isoleucine [label="Isoleucine", fillcolor="#34A853"]; ALS [label="Acetolactate Synthase\n(ALS/AHAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound-ethyl", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pyruvate -> Acetolactate [label="Pyruvate", dir=forward]; Pyruvate -> ALS [style=dashed, arrowhead=none]; Ketobutyrate -> ALS [style=dashed, arrowhead=none]; ALS -> Acetolactate; ALS -> Acetohydroxybutyrate; Acetolactate -> Dihydroxyisovalerate [label="KARI"]; Acetohydroxybutyrate -> Dihydroxymethylvalerate [label="KARI"]; Dihydroxyisovalerate -> Ketoisovalerate [label="DHAD"]; Dihydroxymethylvalerate -> Ketomethylvalerate [label="DHAD"]; Ketoisovalerate -> Valine [label="BCAT"]; Ketoisovalerate -> Leucine [label="Multiple Steps"]; Ketomethylvalerate -> Isoleucine [label="BCAT"]; this compound -> ALS [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; }

Figure 1. Branched-chain amino acid biosynthesis pathway and its inhibition by this compound-ethyl.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; enzyme_extraction [label="Enzyme Extraction from Plant Tissue"]; protein_quant [label="Protein Quantification"]; assay_setup [label="Assay Setup in 96-well Plate\n(Enzyme, Buffer, this compound-ethyl)"]; pre_incubation [label="Pre-incubation (37°C)"]; reaction_init [label="Initiate Reaction with Pyruvate"]; incubation [label="Incubation (37°C)"]; stop_reaction [label="Stop Reaction with H₂SO₄"]; decarboxylation [label="Decarboxylation to Acetoin (60°C)"]; color_dev [label="Color Development with Creatine & α-naphthol (60°C)"]; measurement [label="Measure Absorbance at 525 nm"]; analysis [label="Data Analysis (Calculate % Inhibition, IC50)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> enzyme_extraction; enzyme_extraction -> protein_quant; protein_quant -> assay_setup; assay_setup -> pre_incubation; pre_incubation -> reaction_init; reaction_init -> incubation; incubation -> stop_reaction; stop_reaction -> decarboxylation; decarboxylation -> color_dev; color_dev -> measurement; measurement -> analysis; analysis -> end; }

Figure 2. Experimental workflow for the in vitro acetolactate synthase (ALS) inhibition assay.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_prep [label="ALS Protein Expression & Purification"]; complex_form [label="Formation of ALS-Chlorimuron-ethyl Complex"]; crystallization [label="Crystallization Screening & Optimization"]; data_collection [label="X-ray Diffraction Data Collection (Synchrotron)"]; structure_solution [label="Structure Solution (Molecular Replacement)"]; refinement [label="Model Refinement & Building"]; validation [label="Structure Validation"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> protein_prep; protein_prep -> complex_form; complex_form -> crystallization; crystallization -> data_collection; data_collection -> structure_solution; structure_solution -> refinement; refinement -> validation; validation -> end; }

Figure 3. Experimental workflow for X-ray crystallography of the ALS-chlorimuron-ethyl complex.

Conclusion

This compound-ethyl is a highly effective inhibitor of acetolactate synthase, a crucial enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. Its mechanism of action involves binding to a channel leading to the active site, thereby blocking substrate access and leading to the depletion of essential amino acids. The detailed understanding of its binding mode and the identification of key interacting residues provide a rational basis for the development of new herbicides and for understanding the molecular basis of herbicide resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of agriculture, biochemistry, and drug development.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical and Physical Properties of Chlorimuron-ethyl (B22764)

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound-ethyl, a sulfonylurea herbicide. The information is curated to support research, development, and scientific analysis, with a focus on quantitative data, experimental methodologies, and a clear visualization of its mechanism of action.

General Information and Identifiers

This compound-ethyl is the ethyl ester of this compound, used as a selective, post-emergence herbicide to control broad-leaved weeds in crops like soybeans and peanuts.[1][2] It belongs to the sulfonylurea chemical family.[3]

| Identifier | Value |

| IUPAC Name | ethyl 2-[[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate[1] |

| CAS Number | 90982-32-4[1][3][4][5][6] |

| Molecular Formula | C₁₅H₁₅ClN₄O₆S[1][4][5][6] |

| Molecular Weight | 414.82 g/mol [5][6][7] |

| Synonyms | This compound ethyl ester, Classic, DPX-F6025[1][3][5] |

Physicochemical Properties

This compound-ethyl appears as colorless to white crystals or solid powder.[1][4][8] Its properties, particularly solubility and persistence, are significantly influenced by environmental pH.

| Property | Value |

| Physical Form | Colorless or white crystalline solid[1][8] |

| Melting Point | 180 - 182 °C[4][7] |

| Density | 1.51 g/cm³ (at 25 °C)[1][4] |

| Vapor Pressure | 4.0 x 10⁻¹² mm Hg (at 25 °C)[1] |

| Dissociation Constant (pKa) | 4.2[1][4][9] |

| Octanol-Water Partition Coefficient (Log Kow) | 2.50[1] (Note: pH-dependent; Kow is 320 at pH 5 and 2.3 at pH 7[10]) |

Solubility

The solubility of this compound-ethyl is highly dependent on the pH of the aqueous solution and is also soluble in various organic solvents.

| Solvent | Solubility (at 25 °C) |

| Water (pH 5.0) | 11 mg/L[1][5] |

| Water (pH 6.5) | 450 mg/L[1][5] |

| Water (pH 7.0) | 1200 mg/L[1][2][5] |

| Acetone | 71,000 mg/L (7.05 g/100 ml)[1][3][5] |

| Acetonitrile | 31,000 mg/L[1][5] |

| Methylene Chloride | 153,000 mg/L[1][5] |

| Benzene | 8,000 mg/L[1][5] |

| Ethyl Acetate | 2.36 g/100 ml[3] |

| Methanol | 0.74 g/100 ml[3] |

| Xylenes | 0.28 g/100 ml[3] |

| n-Hexane | 0.006 g/100 ml[3] |

Stability and Degradation

The environmental persistence of this compound-ethyl is primarily governed by chemical hydrolysis and microbial breakdown.

| Parameter | Value / Observation |

| Hydrolysis | Considered the major degradation pathway.[3] The half-life is pH-dependent: approx. 17 days at pH 5 and < 3.5 days at pH 7-9.[1] |

| Photodegradation | Not a major degradation pathway, but photodegradation on soil surfaces has a reported half-life of approximately 36 days.[1][3] |

| Soil Persistence (Field DT₅₀) | Typically ranges from 14 to 42 days.[2] Persistence is longer at higher soil pH.[2] |

| Microbial Breakdown | Serves as a key deactivation mechanism following initial hydrolysis.[3] |

Mechanism of Action: ALS Inhibition

This compound-ethyl functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][7][11] This enzyme (EC 2.2.1.6) is critical in plants and microorganisms for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][11] By blocking this pathway, the herbicide halts cell division and subsequent plant growth, leading to the death of susceptible weeds.[1][3]

Caption: Mechanism of action of this compound-ethyl via inhibition of the ALS enzyme.

Experimental Protocols: Analyte Determination

The quantification of this compound-ethyl residues in environmental samples is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

Protocol: Determination of this compound-ethyl in Soil via HPLC-UV

This method utilizes a multi-dimensional, isocratic HPLC system with UV detection for quantifying trace levels of the herbicide in soil matrices.[9]

1. Sample Extraction and Cleanup:

-

Soil samples are extracted.

-

The extract is passed through a C8 Empore™ solid-phase extraction disk for cleanup.

-

This compound-ethyl is eluted from the disk using 100% ethyl acetate.

-

The eluate is evaporated to dryness and resuspended in the initial mobile phase (35% Acetonitrile / 65% 0.03 M phosphate (B84403) buffer at pH 3.0).[9]

2. Chromatographic Separation:

-

Instrumentation: An HPLC system equipped with a UV detector (set to 240 nm) and a column-switching valve.[9]

-

Columns:

-

Mobile Phase: An isocratic mixture of 65:35 0.03 M phosphate buffer (pH 3.0) and Acetonitrile.[9]

-

Procedure (Heart-Cutting):

-

A 200-μL sample is injected onto the SB-Cyano cleanup column.

-

At the specific retention time window for this compound-ethyl, the switching valve diverts the analyte fraction ("heart-cut") onto the Zorbax®-ODS analytical column.

-

The analyte is then separated on the second column before reaching the detector.[9]

-

3. Quantification:

-

The concentration is determined by comparing the peak area of the analyte to that of a calibration curve prepared from certified standards.

-

Limit of Detection (LOD): 0.2 µg/kg (0.2 ppb).[9]

Caption: HPLC workflow for determining this compound-ethyl residues in soil.

Other Cited Analytical Methods

-

HPLC for Metabolites: A reversed-phase HPLC method using an RP18 column with a methanol-water (70:30 v/v) mobile phase and UV detection at 230 nm has been developed for the simultaneous determination of this compound-ethyl and its major metabolites in soil and water.[13]

-

Mass Spectrometry: Methods such as pyrolysis Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) have also been used for analysis.[1]) have also been used for analysis. [cite: 1]

References

- 1. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. This compound-ethyl [chembk.com]

- 5. This compound-ethyl [drugfuture.com]

- 6. scbt.com [scbt.com]

- 7. This compound-ethyl CAS#: 90982-32-4 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. epa.gov [epa.gov]

- 10. scielo.br [scielo.br]

- 11. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 12. ECM for this compound-ethyl in Soil - MRID 43430001 | Analytical Methods and Procedures for Pesticides | US EPA [19january2017snapshot.epa.gov]

- 13. Simultaneous determination of this compound-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Weed Control: A Technical Guide to the History and Development of Sulfonylurea Herbicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonylurea herbicides in 1975 by Dr. George Levitt at DuPont marked a pivotal moment in agricultural science, heralding a new generation of low-dose, high-efficacy weed control agents.[1] First commercialized in 1982 for use in wheat and barley, this class of herbicides revolutionized crop protection with its novel mode of action and favorable environmental profile.[1][2] Sulfonylureas are characterized by their remarkable potency, allowing for application rates in grams per hectare rather than the kilograms required by older chemistries.[1] This technical guide provides an in-depth exploration of the history, development, mechanism of action, and key experimental methodologies associated with sulfonylurea herbicides.

A History of Innovation: From Discovery to Global Impact

The journey of sulfonylurea herbicides began in the mid-1970s at DuPont's Experimental Station. Dr. Levitt's pioneering research led to the synthesis of a new class of compounds with unprecedented herbicidal activity.[1] The first patent for a sulfonylurea herbicide, chlorsulfuron (B1668881), was awarded to DuPont in 1978. This was followed by the commercial launch of chlorsulfuron under the brand name Glean in 1982.[2]

The subsequent decades saw the development and commercialization of over 30 different sulfonylurea molecules worldwide, with applications in a vast array of major row crops.[3] This rapid expansion was driven by the chemical versatility of the sulfonylurea scaffold, which allowed for the creation of derivatives with varying crop selectivity and weed control spectra. The development of sulfonylurea-tolerant crops through genetic engineering has further broadened the utility of these herbicides, enabling post-emergence weed control in crops that were previously susceptible.[4]

Quantitative Data on Key Sulfonylurea Herbicides

The following tables summarize key quantitative data for a selection of prominent sulfonylurea herbicides, providing a comparative overview of their application rates, efficacy on common weed species, and environmental fate.

Table 1: Application Rates and Crop Usage of Selected Sulfonylurea Herbicides

| Active Ingredient | Typical Application Rate (g a.i./ha) | Primary Crops |

| Chlorsulfuron | 5 - 20 | Wheat, Barley, Triticale |

| Metsulfuron-methyl | 4 - 10 | Wheat, Barley, Oats, Pastures |

| Thifensulfuron-methyl | 15 - 30 | Wheat, Barley, Soybeans |

| Tribenuron-methyl | 10 - 20 | Wheat, Barley, Oats |

| Rimsulfuron | 15 - 30 | Corn, Potatoes |

| Nicosulfuron | 35 - 70 | Corn |

Note: Application rates can vary depending on the target weed species, crop growth stage, and environmental conditions. Always consult the product label for specific recommendations.[5][6][7][8]

Table 2: Comparative Efficacy of Selected Sulfonylurea Herbicides on Common Weed Species

| Weed Species | Chlorsulfuron | Metsulfuron-methyl | Thifensulfuron-methyl | Tribenuron-methyl |

| Broadleaf Weeds | ||||

| Kochia (Kochia scoparia) | Excellent | Excellent | Good | Excellent |

| Russian thistle (Salsola tragus) | Excellent | Excellent | Fair | Good |

| Wild mustard (Sinapis arvensis) | Excellent | Excellent | Excellent | Excellent |

| Pigweed (Amaranthus spp.) | Good | Good | Good | Good |

| Lambsquarters (Chenopodium album) | Good | Good | Good | Good |

| Grassy Weeds | ||||

| Wild oat (Avena fatua) | Poor | Poor | Poor | Poor |

| Green foxtail (Setaria viridis) | Suppression | Suppression | Poor | Poor |

Efficacy ratings are generalized and can be influenced by factors such as weed biotype, growth stage, and environmental conditions.[5][9]

Table 3: Soil Half-Life of Selected Sulfonylurea Herbicides

| Active Ingredient | Soil Half-Life at pH 7 (Days) | Factors Affecting Degradation |

| Chlorsulfuron | 14 - 42 | Increased degradation in acidic soils; microbial degradation.[10][11] |

| Metsulfuron-methyl | 14 - 30 | Increased degradation in acidic soils; microbial degradation.[12] |

| Thifensulfuron-methyl | 5 - 12 | Primarily microbial degradation. |

| Tribenuron-methyl | 10 - 20 | Primarily microbial degradation. |

Soil half-life is highly variable and dependent on soil type, pH, temperature, and microbial activity.[1][13][14]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[15][16] ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[3] These amino acids are essential for protein synthesis and, consequently, plant growth and development. By blocking ALS, sulfonylurea herbicides halt cell division in the growing points of susceptible plants, leading to a cessation of growth and eventual death.[4][15] The selectivity of sulfonylurea herbicides is primarily due to the differential rates of metabolism in tolerant crops versus susceptible weeds.[3] Tolerant crops can rapidly metabolize the herbicide into inactive compounds.[3]

Caption: Mechanism of action of sulfonylurea herbicides.

Experimental Protocols

Synthesis of Chlorsulfuron: A Representative Protocol

The synthesis of chlorsulfuron typically involves the reaction of 2-chlorobenzenesulfonyl isocyanate with 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196).[2][17] The following is a generalized, multi-step protocol based on established chemical literature.

Step 1: Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine [17]

-

To a solution of methanol, add acetamidine (B91507) hydrochloride and cool to 10°C.

-

Slowly add a solution of sodium methoxide (B1231860) while maintaining the temperature at 10°C.

-

After stirring, add dimethyl N-cyanoimidocarbonate, allowing for a slight exotherm.

-

Stir the reaction mixture at room temperature for one hour, then heat to reflux for 15 minutes.

-

Cool the mixture and pour it into ice water to precipitate the product.

-

Filter the crystals, wash with water, methanol, and ether, and then dry.

Step 2: Synthesis of 2-chlorobenzenesulfonyl isocyanate [18][19]

-

In a reaction vessel, combine 2-chlorobenzenesulfonamide, a catalytic amount of n-butyl isocyanate, and an inert solvent like xylene.

-

Heat the mixture to reflux.

-

Introduce phosgene (B1210022) gas over several hours while maintaining the reflux temperature.

-

After the addition is complete, continue to reflux to drive the reaction to completion.

-

Cool the reaction mixture and filter. Remove the solvent and excess butyl isocyanate under vacuum to obtain the crude isocyanate.

Step 3: Final Synthesis of Chlorsulfuron [17][18]

-

Dissolve 2-amino-4-methoxy-6-methyl-1,3,5-triazine in an inert solvent such as toluene.

-

Add the 2-chlorobenzenesulfonyl isocyanate to the solution.

-

Heat the reaction mixture to approximately 50°C and maintain this temperature for about 3 hours.

-

Cool the mixture, and the chlorsulfuron product will precipitate.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

-

The crude product can be further purified by recrystallization.

In Vitro ALS Enzyme Inhibition Assay

This colorimetric assay quantifies the inhibitory effect of a sulfonylurea compound on ALS activity.[20][21]

-

Enzyme Extraction:

-

Harvest fresh, young plant tissue (e.g., spinach or pea shoots) and immediately freeze in liquid nitrogen.[20]

-

Grind the frozen tissue to a fine powder.[20]

-

Homogenize the powder in an ice-cold extraction buffer.[21]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.[20]

-

The resulting supernatant contains the crude ALS enzyme extract.[21]

-

-

Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, the substrate (pyruvate), and necessary cofactors (thiamine pyrophosphate, FAD, and MgCl2).[21]

-

Add serial dilutions of the sulfonylurea herbicide to the wells of a microplate.

-

Add the enzyme extract to initiate the reaction. Include a control with no herbicide.[21]

-

Incubate the plate at 37°C for 60 minutes.[20]

-

Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin (B143602).[21]

-

Incubate at 60°C for 15 minutes.[21]

-

Add a creatine (B1669601) and α-naphthol solution to each well. This reacts with acetoin to produce a colored complex.[20]

-

Incubate at 60°C for another 15 minutes to allow for color development.[21]

-

Measure the absorbance at 525 nm using a microplate reader.[21]

-

-

Data Analysis:

Standardized Field Efficacy Trial Protocol

Field trials are essential to evaluate the efficacy and crop safety of a new herbicide formulation under real-world conditions.[22]

-

Trial Design and Setup:

-

Select a trial site with a uniform and representative population of the target weed species.

-

The experimental design should be a randomized complete block design with a minimum of four replications.[22]

-

Plot size should be adequate to minimize edge effects and allow for accurate assessments (e.g., 10-20 square meters).[22]

-

Include an untreated control plot within each replication for comparison.

-

-

Herbicide Application:

-

Calibrate the application equipment (e.g., backpack sprayer with a boom) to ensure accurate and uniform spray coverage.

-

Apply the herbicide treatments at the recommended crop and weed growth stages.

-

Record environmental conditions at the time of application (temperature, humidity, wind speed).[23]

-

-

Data Collection and Assessment:

-

Assess weed control at multiple intervals after application (e.g., 14, 28, and 56 days).[23]

-

Weed control is typically evaluated using a visual rating scale (e.g., 0-100%, where 0 is no control and 100 is complete kill) compared to the untreated control.[23]

-

Assess crop phytotoxicity (injury) using a similar visual rating scale.

-

At the end of the season, harvest the crop from the center of each plot to determine yield.

-

-

Data Analysis:

-

Analyze the weed control, crop injury, and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

-

Herbicide Development Workflow

The development of a new sulfonylurea herbicide, from initial discovery to market launch, is a complex and lengthy process. The following diagram illustrates a typical workflow.

Caption: A typical workflow for the development of a new herbicide.

Conclusion

The sulfonylurea herbicides represent a landmark achievement in the field of chemical weed control. Their high potency, low application rates, and novel mode of action have provided farmers with a powerful tool for managing a broad spectrum of weeds in a wide range of crops.[16] As with all herbicides, the responsible use of sulfonylureas within an integrated weed management program is crucial to mitigate the development of herbicide-resistant weeds and ensure their long-term efficacy.[16] Continued research and development in this area will undoubtedly lead to the discovery of new and improved herbicidal solutions for sustainable agriculture.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Chlorsulfuron - Wikipedia [en.wikipedia.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. What is Sulfonylurea (SR) Soybean Technology? | Crop Science US [cropscience.bayer.us]

- 5. bio-conferences.org [bio-conferences.org]

- 6. ag.fmc.com [ag.fmc.com]

- 7. genfarm.com.au [genfarm.com.au]

- 8. cdms.net [cdms.net]

- 9. benchchem.com [benchchem.com]

- 10. grdc.com.au [grdc.com.au]

- 11. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]

- 12. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sulfonylurea Herbicides' Fate in Soil: Dissipation, Mobility, and Other Processes | Weed Technology | Cambridge Core [cambridge.org]

- 14. Hydrolysis of sulfonylurea herbicides in soils and aqueous solutions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kenso.com.au [kenso.com.au]

- 16. sulfonylurea herbicides [cnagrochem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. resources.colead.link [resources.colead.link]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Formula of Chlorimuron-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Chlorimuron-ethyl. It includes detailed experimental protocols for its synthesis and analysis, and a visualization of its molecular structure.

Molecular Identity and Structure

This compound-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1][2] It is utilized for the post-emergence control of broadleaf weeds in various crops, including soybeans and peanuts.[2][3][4] The herbicidal activity of this compound-ethyl stems from its ability to inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids like valine and isoleucine in plants.[1][3] This inhibition halts cell division and plant growth, ultimately leading to weed death.[3]

-

Chemical Name: ethyl 2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate[5]

The molecular structure of this compound-ethyl is characterized by a central sulfonylurea bridge that connects a substituted pyrimidine (B1678525) ring to a benzene (B151609) ring bearing an ethyl ester group.

Caption: Molecular structure of this compound-ethyl.

Physicochemical Properties

A summary of the key quantitative data for this compound-ethyl is presented below. These properties are crucial for understanding its environmental fate, solubility, and analytical behavior.

| Property | Value | Reference |

| Molecular Weight | 414.8 g/mol | [3] |

| Physical State | Colorless or white solid crystals | [2][3] |

| Melting Point | 181 °C | [2] |

| Density | 1.51 g/cm³ | [2] |

| pKa | 4.2 | [7] |

| Vapor Pressure | 4 x 10⁻¹² mm Hg | [3] |

| Henry's Law Constant | 1.8 x 10⁻¹⁵ atm·m³/mol | [3] |

| Water Solubility | 11 ppm (at pH 5) | [3][5] |

| 450 ppm (at pH 6.5) | [3][5] | |

| 1200 ppm (at pH 7) | [3][5] | |

| Organic Solvent Solubility | Acetone: 71,000 ppm | [3][5] |

| Acetonitrile (B52724): 31,000 ppm | [3][5] | |

| Benzene: 8,000 ppm | [3][5] | |

| Methylene Chloride: 153,000 ppm | [3][5] |

Experimental Protocols

Commercial production of this compound-ethyl is typically achieved through a multi-step synthesis. A common pathway involves the sulfonation of 2-amino-4-chloro-6-methoxypyrimidine (B129847) with 2-(ethoxycarbonyl)benzenesulfonyl chloride under basic conditions to create the sulfonamide linkage.[4] Another described method involves the condensation of 2-chloro-6-(trifluoromethyl)pyrimidine-4-sulfonyl chloride with ethyl 2-amino-4-methoxy-6-methylpyrimidine-5-carboxylate in a controlled alkaline environment.[8]

A patented process for a key intermediate, high-purity 2-amino-4-chloro-6-methoxypyrimidine, involves the following steps:[9]

-

Add 2-amino-4,6-dichloropyrimidine (B145751) to a mixed solvent (e.g., methanol (B129727) and sherwood oil).

-

Raise the temperature and add sodium methoxide (B1231860) dropwise to initiate the reaction.

-

Following the reaction, add a decolorizing agent.

-

Filter, cool, and crystallize the solution to obtain the high-purity intermediate.

-

The resulting intermediate is then used in subsequent steps to synthesize the final this compound-ethyl product.

This protocol outlines a method for the determination of this compound-ethyl residues in soil using high-performance liquid chromatography (HPLC) with UV detection.[7]

A. Sample Extraction and Cleanup:

-

Fortify the soil matrix and allow it to sit for 15 minutes.

-

Add 25 mL of 0.03 M Phosphate (B84403) buffer (pH 3.0) and 100 mL of 100% ethyl acetate.

-

Shake the sample continuously for 15 minutes.

-

Centrifuge the sample for 10 minutes at approximately 3000 RPM.

-

Decant and combine the supernatant. Repeat the extraction on the pellet.

-

The combined supernatant is passed through a pre-treated C8 solid-phase extraction disk for cleanup.

-

Elute the this compound-ethyl from the disk using 100% ethyl acetate.

-

Evaporate the solution to dryness and reconstitute the residue in the initial mobile phase (35% acetonitrile / 65% 0.03 M phosphate buffer, pH 3.0).

B. HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV absorbance detector set to 240 nm.[7]

-

Columns: The method employs a column-switching technique ("heart-cutting").[7]

-

Cleanup Column: Zorbax® SB-Cyano column.

-

Analytical Column: Zorbax®-ODS column.

-

-

Mobile Phase: An isocratic mobile phase consisting of 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).[7]

-

Procedure:

-

Inject a 200-μL sample onto the Zorbax® SB-Cyano column.

-

At the retention time of this compound-ethyl, a switching valve diverts the analyte onto the Zorbax®-ODS column.

-

The analytical separation and quantification occur on the second column.

-

-

Quantification: The limit of detection (LOD) for this method is 0.200 ppb, and the limit of quantitation (LOQ) is 0.400 ppb.[7]

Logical Workflow for Analysis

The following diagram illustrates the workflow for the analytical determination of this compound-ethyl in environmental samples as described in the protocol.

Caption: Workflow for this compound-ethyl analysis in soil.

References

- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. This compound-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]

- 5. This compound-ethyl [drugfuture.com]

- 6. scbt.com [scbt.com]

- 7. epa.gov [epa.gov]

- 8. Page loading... [guidechem.com]

- 9. CN102603651A - Novel synthesis process of high-purity pesticide intermediate - Google Patents [patents.google.com]

Chlorimuron's Mode of Action in Inhibiting Amino Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorimuron, a potent sulfonylurea herbicide, effectively controls weed growth by targeting a crucial enzyme in the biosynthesis of branched-chain amino acids. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibitory action. It details the targeted biochemical pathway, presents quantitative data on enzyme inhibition, outlines key experimental protocols for its study, and provides visual representations of the involved processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and herbicide research.

Introduction: The Target - Acetolactate Synthase

This compound's herbicidal activity stems from its specific and potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme (EC 2.2.1.6) is pivotal in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine.[2][3][4] The BCAA synthesis pathway is present in plants and microorganisms but absent in animals, making ALS an ideal and selective target for herbicides with low mammalian toxicity.[1][3] Inhibition of ALS leads to a deficiency in these critical amino acids, which are essential for protein synthesis and overall plant growth, ultimately resulting in plant death.[5]

The Biochemical Pathway: Branched-Chain Amino Acid Synthesis

The biosynthesis of valine, leucine, and isoleucine originates from pyruvate (B1213749) and threonine. ALS catalyzes the first committed step in this pathway.[6][7] In the synthesis of valine and leucine, ALS catalyzes the condensation of two pyruvate molecules to form α-acetolactate. For isoleucine synthesis, it catalyzes the condensation of pyruvate and α-ketobutyrate (derived from threonine) to form α-aceto-α-hydroxybutyrate.[8] The subsequent steps are catalyzed by a series of enzymes including ketol-acid reductoisomerase, dihydroxy-acid dehydratase, and branched-chain aminotransferase to yield the final amino acid products.[7][9]

Mechanism of Action: How this compound Inhibits ALS

This compound is a member of the sulfonylurea class of herbicides.[10] It acts as a potent, slow-binding inhibitor of the ALS enzyme.[8][11] The inhibition is characterized by a time-dependent, biphasic process.[8] Initially, this compound binds to the enzyme to form a transient complex, which then slowly isomerizes to a more stable, tightly bound complex.[8]

Structural studies have revealed that this compound does not bind to the active site of the enzyme in a manner that mimics the substrate.[12] Instead, it binds to a channel that leads to the active site, effectively blocking substrate access.[12][13] This binding site is partially overlapping with that of other classes of ALS-inhibiting herbicides, such as imidazolinones.[12] The inhibitor's binding is stabilized by interactions with multiple amino acid residues within this channel.[13] Mutations in these residues can confer resistance to the herbicide.[13][14]

Quantitative Inhibition Data

The inhibitory potency of this compound and related sulfonylurea herbicides against ALS has been extensively studied. The following table summarizes key quantitative data from various studies, providing a comparative overview of their efficacy.

| Herbicide | Parameter | Value | Plant/Organism Source | Comments |

| This compound ethyl | Ki | 3.3 nM | Yeast | Represents the dissociation constant of the enzyme-inhibitor complex.[6][13][14] |

| Chlorsulfuron | Initial Apparent Ki | 68 nM | Barley (Hordeum vulgare L.) | Calculated from double-reciprocal plots of the time-dependent biphasic inhibition.[11] |

| Chlorsulfuron | Final Steady-State Kd | 3 nM | Barley (Hordeum vulgare L.) | Estimated after the formation of the slowly reversible complex.[11] |

| Chlorsulfuron | IC50 | 7.1 nM | Wheat (Triticum aestivum) | Concentration causing 50% inhibition of enzyme activity.[8] |

| This compound ethyl | IC50 | 10.8 nM | Arabidopsis thaliana | Apparent inhibition constant (Kiapp).[15] |

Experimental Protocols: In Vitro ALS Enzyme Inhibition Assay

The following protocol outlines a standard method for determining the inhibitory effect of a compound on the activity of ALS extracted from plant tissue.[16][17][18]

5.1. Enzyme Extraction

-

Harvest fresh, young plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.[16]

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder on ice in an extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM pyruvate, 10% glycerol, and 1 mM dithiothreitol).[16]

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.[17]

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract, and keep it on ice for immediate use.[16]

5.2. ALS Activity Assay

-

Prepare a reaction mixture in a microplate well. A typical 100 µL reaction includes:

-

Assay Buffer (e.g., 20 mM potassium phosphate buffer pH 7.0, 20 mM pyruvate, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10 mM MgCl₂).[16]

-

Enzyme extract.

-

This compound solution at various concentrations (or a solvent control).

-

-

Pre-incubate the mixture at 37°C.[16]

-

Initiate the reaction by adding the substrate (pyruvate).

-

Incubate at 37°C for a defined period (e.g., 60 minutes).[16]

-

Stop the reaction by adding sulfuric acid (e.g., 50 µL of 6 N H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin (B143602).[18]

-

Incubate at 60°C for 15 minutes to complete the decarboxylation.[16]

5.3. Detection and Analysis

-

Add a colorimetric reagent containing creatine (B1669601) (e.g., 0.5% w/v) and α-naphthol (e.g., 5% w/v in 2.5 N NaOH).[16]

-

Incubate at 60°C for 15 minutes to allow for the development of a red-colored complex.[16]

-

Measure the absorbance of the complex at 525 nm using a spectrophotometer or microplate reader.[16]

-

Quantify the amount of acetoin produced by comparing the absorbance to a standard curve prepared with known concentrations of acetoin.

-

Calculate the percentage of ALS inhibition for each this compound concentration relative to the control and determine the IC₅₀ value.[17]

Downstream Effects and Plant Physiology

The inhibition of ALS by this compound has significant downstream consequences for plant physiology. The depletion of valine, leucine, and isoleucine pools halts protein synthesis, which is critical for cell division and growth.[19][20] This is particularly detrimental in meristematic tissues where rapid growth occurs. Studies have shown that treatment with this compound leads to a significant decrease in the endogenous levels of these branched-chain amino acids.[19] Furthermore, the overall protein content in treated plants is also reduced.[19] The cessation of growth and eventual plant death are the ultimate outcomes of this targeted inhibition.

Conclusion

This compound's mode of action is a well-characterized example of targeted enzyme inhibition. By specifically blocking acetolactate synthase, it disrupts the biosynthesis of essential branched-chain amino acids, leading to effective weed control. The detailed understanding of its interaction with ALS at a molecular level, supported by quantitative data and established experimental protocols, provides a solid foundation for the rational design of new herbicides and for strategies to manage herbicide resistance. This technical guide serves as a valuable resource for professionals in the field, consolidating key information on the biochemical and physiological basis of this compound's herbicidal activity.

References

- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Presentation biosynthesis of valine , leucine and isoleucine | PPTX [slideshare.net]

- 5. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Elucidating the specificity of binding of sulfonylurea herbicides to acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Aspects on Inhibition of Plant Acetolactate Synthase by Chlorsulfuron and Imazaquin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Fluctuation in amino acids content in Triticum aestivum L. cultivars as an indicator on the impact of post-emergence herbicides in controlling weeds - PMC [pmc.ncbi.nlm.nih.gov]

Uptake and Translocation of Chlorimuron in Plant Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea family, widely utilized for the control of broadleaf weeds in various crops, particularly soybeans and peanuts.[1][2] Its efficacy is intrinsically linked to its absorption by the plant, translocation to the site of action, and the plant's ability to metabolize the compound. This guide provides a comprehensive overview of the uptake and translocation of this compound in different plant species, detailing the experimental protocols used to study these processes and presenting key quantitative data.

This compound acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine).[1][2] This inhibition leads to the cessation of cell division in meristematic tissues, ultimately causing plant death.[1] The herbicide is absorbed by both the roots (pre-emergence) and foliage (post-emergence), and its movement within the plant is a critical determinant of its herbicidal activity.[1]

Data Presentation: Quantitative Analysis of this compound Uptake and Translocation

The following tables summarize quantitative data on the absorption and translocation of this compound in various plant species from cited studies. These studies typically utilize radiolabeled ¹⁴C-chlorimuron to trace its movement and distribution.

Table 1: Foliar Absorption of ¹⁴C-Chlorimuron in Various Plant Species 72 Hours After Application

| Plant Species | Scientific Name | Absorption (% of Applied) |

| Soybean | Glycine max | Similar to peanut, sicklepod, common cocklebur, and prickly sida[3] |

| Peanut | Arachis hypogaea | Similar to soybean, sicklepod, common cocklebur, and prickly sida[3] |

| Sicklepod | Senna obtusifolia | Similar to soybean, peanut, common cocklebur, and prickly sida[3] |

| Common Cocklebur | Xanthium strumarium | Similar to soybean, peanut, sicklepod, and prickly sida[3] |

| Prickly Sida | Sida spinosa | Similar to soybean, peanut, sicklepod, and common cocklebur[3] |

| Florida Beggarweed | Desmodium tortuosum | Much less than other tested species[3] |

| Velvetleaf | Abutilon theophrasti | <2% (without additive), 21% (with nonionic surfactant), 9% (with 28% UAN), 32% (with nonionic surfactant + 28% UAN) 84 hours after treatment[4] |

| Yellow Nutsedge | Cyperus esculentus | >12% within 1 day[5] |

| Purple Nutsedge | Cyperus rotundus | >12% within 1 day[5] |

| Resistant Smooth Pigweed | Amaranthus hybridus | Higher than susceptible accession at 6 hours[6] |

| Susceptible Smooth Pigweed | Amaranthus hybridus | Lower than resistant accession at 6 hours[6] |

Table 2: Translocation of Foliar-Applied ¹⁴C-Chlorimuron in Various Plant Species

| Plant Species | Scientific Name | Translocation Details |

| Soybean | Glycine max | Slight symplasmic and apoplasmic translocation.[3] |

| Peanut | Arachis hypogaea | Slight symplasmic and apoplasmic translocation.[3] Reduced translocation in older plants.[3] |

| Sicklepod | Senna obtusifolia | Slight symplasmic and apoplasmic translocation.[3] |

| Common Cocklebur | Xanthium strumarium | Slight symplasmic and apoplasmic translocation.[3] |

| Prickly Sida | Sida spinosa | Slight symplasmic and apoplasmic translocation.[3] |

| Florida Beggarweed | Desmodium tortuosum | Slight symplasmic and apoplasmic translocation.[3] |

| Velvetleaf | Abutilon theophrasti | Primarily acropetal translocation, increased with nonionic surfactant + 28% UAN.[4] |

| Yellow Nutsedge | Cyperus esculentus | >15% of absorbed ¹⁴C translocated within 1 day.[5] >76% of absorbed ¹⁴C remained in the treated area.[5] Limited basipetal transport.[5] |

| Purple Nutsedge | Cyperus rotundus | >15% of absorbed ¹⁴C translocated within 1 day.[5] >72% of absorbed ¹⁴C remained in the treated area.[5] Limited basipetal transport.[5] |

| Resistant Smooth Pigweed | Amaranthus hybridus | Translocation out of the treated leaf was similar to the susceptible accession.[6] |

| Susceptible Smooth Pigweed | Amaranthus hybridus | Translocation out of the treated leaf was similar to the resistant accession.[6] |

Table 3: Root Uptake and Translocation of ¹⁴C-Chlorimuron

| Plant Species | Scientific Name | Time After Treatment | Uptake Details | Translocation to Shoots/Leaves |

| 'W-20' Soybean (Sulfonylurea-resistant) | Glycine max | 24 and 72 h | Lowest uptake compared to 'Essex' and 'Vance'[7] | Limited and did not differ among species[7] |

| 'Essex' Soybean | Glycine max | 24 and 72 h | Higher than 'W-20' and morningglory species[7] | Limited and did not differ among species[7] |

| 'Vance' Soybean | Glycine max | 24 and 72 h | Higher than 'W-20' and morningglory species[7] | Limited and did not differ among species[7] |

| Entireleaf Morningglory | Ipomoea hederacea var. integriuscula | 24 and 72 h | Lower uptake[7] | Limited and did not differ among species[7] |

| Pitted Morningglory | Ipomoea lacunosa | 24 and 72 h | Lower uptake[7] | Limited and did not differ among species[7] |

Experimental Protocols

The study of this compound uptake and translocation in plants predominantly involves the use of radiolabeled herbicides, which allows for both qualitative and quantitative assessment of its movement.

Key Experimental Methodologies

1. Plant Material and Growth Conditions:

-

Species Selection: A range of plant species are typically chosen, including the target crop (e.g., soybean, peanut) and various weed species to assess selectivity.

-

Growth: Plants are grown under controlled greenhouse or growth chamber conditions with specified temperature, humidity, and photoperiod to ensure uniformity.

2. Radiolabeling:

-

Isotope: ¹⁴C-labeled this compound is the most commonly used radiotracer.

-

Application Solution: The ¹⁴C-chlorimuron is dissolved in a suitable solvent, often with adjuvants like nonionic surfactants or urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) to enhance uptake.[4]

3. Herbicide Application:

-

Foliar Application: A precise volume of the radiolabeled solution is applied to a specific area of a fully expanded leaf using a microsyringe.[5]

-

Root Application: For root uptake studies, plants are often grown in hydroponic solutions to which the ¹⁴C-chlorimuron is added.[7]

4. Sample Harvesting and Processing:

-

Time Course: Plants are harvested at various time points after treatment (e.g., 6, 24, 72 hours) to track the movement of the herbicide over time.[6][7]

-

Separation: The treated leaf is often washed with a solvent to remove unabsorbed herbicide from the leaf surface. The plant is then sectioned into different parts (e.g., treated leaf, shoots above and below the treated leaf, roots).

5. Quantification and Visualization:

-

Liquid Scintillation Counting (LSC): The amount of radioactivity in each plant part is quantified using LSC. This provides quantitative data on absorption and translocation.

-

Biological Oxidation: Plant samples are combusted, and the resulting ¹⁴CO₂ is trapped and quantified by LSC to determine the total amount of radiolabel in the tissue.

-

Autoradiography: Whole plants are pressed and exposed to X-ray film to visualize the distribution of the radiolabeled herbicide. This provides a qualitative assessment of translocation patterns.

-

Thin-Layer Chromatography (TLC): Plant extracts are analyzed by TLC to separate the parent this compound from its metabolites.[5]

Visualizations

Experimental Workflow for Studying this compound Uptake and Translocation

Caption: Workflow for radiotracer studies of this compound in plants.

Simplified Translocation and Mode of Action of this compound

Caption: Pathway of this compound from uptake to plant death.

Metabolic Fate of this compound in Tolerant vs. Susceptible Plants

Caption: Metabolic pathways of this compound in tolerant and susceptible species.

Factors Influencing Uptake and Translocation

Several factors can influence the absorption and movement of this compound in plants:

-

Plant Species and Age: Different plant species exhibit varying capacities for uptake, translocation, and metabolism.[3][7] For instance, the tolerance of peanuts to this compound increases with age due to reduced absorption and translocation, and more extensive metabolism.[3]

-

Additives/Adjuvants: The addition of nonionic surfactants and 28% UAN can significantly increase the foliar uptake and translocation of this compound in certain weed species like velvetleaf.[4]

-

Environmental Conditions: Factors such as temperature, humidity, and soil moisture can affect plant growth and physiological processes, thereby influencing herbicide uptake and translocation.[8][9] Drought stress, for example, can lead to the development of a thicker waxy cuticle on leaves, which can reduce herbicide penetration.[8]

-

Herbicide Resistance: In some cases, resistance to sulfonylurea herbicides can be conferred by an altered target site (ALS enzyme) rather than differences in uptake or translocation.[7] However, enhanced metabolism can also be a mechanism of resistance.[6]

Conclusion

The efficacy of this compound as a selective herbicide is a complex interplay of its uptake, translocation, and metabolism within the target plant species. Tolerant crops like soybeans and peanuts are able to rapidly metabolize the herbicide into inactive compounds, while susceptible weeds are not.[3] Understanding these processes at a quantitative and mechanistic level is crucial for optimizing weed management strategies, developing new herbicide formulations, and managing the evolution of herbicide resistance. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between herbicides and plants.

References

- 1. This compound-ethyl Herbicide | Selective Pre- and Post-Emergence Weed Control [smagrichem.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Absorption, Translocation, and Metabolism of Foliar-Applied this compound in Soybeans (Glycine max), Peanuts (Arachis hypogaea), and Selected Weeds | Weed Science | Cambridge Core [cambridge.org]

- 4. Effects of Additives on Efficacy, Uptake, and Translocation of this compound Ethyl Ester | Weed Technology | Cambridge Core [cambridge.org]

- 5. Toxicity, Absorption, Translocation, and Metabolism of Foliar-Applied this compound in Yellow and Purple Nutsedge (Cyperus esculentus and C. rotundus) | Weed Science | Cambridge Core [cambridge.org]

- 6. Absorption, Translocation, and Metabolism of this compound and Nicosulfuron in Imidazolinone-Resistant and -Susceptible Smooth Pigweed (Amaranthus hybridus) | Weed Technology | Cambridge Core [cambridge.org]

- 7. Uptake, Translocation, and Metabolism of this compound in Soybean (Glycine max) and Morningglory (Ipomoea spp.) | Weed Technology | Cambridge Core [cambridge.org]

- 8. ag.purdue.edu [ag.purdue.edu]

- 9. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]

Chlorimuron's Role as an Acetolactate Synthase (ALS) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorimuron, a member of the sulfonylurea class of herbicides, is a potent and selective inhibitor of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[1] Also known as acetohydroxyacid synthase (AHAS), this enzyme catalyzes the first essential step in the production of valine, leucine, and isoleucine.[2][3] Because this metabolic pathway is present in plants and microorganisms but absent in animals, ALS is an effective and highly specific target for herbicide action.[3][4][5] this compound exhibits a slow, tight-binding inhibition mechanism, leading to the depletion of essential amino acids, cessation of cell division, and ultimately, the death of susceptible plants.[3] This guide provides a detailed examination of the molecular mechanism, quantitative inhibition data, experimental protocols, and the physiological consequences of ALS inhibition by this compound.

The Branched-Chain Amino Acid Biosynthesis Pathway and its Inhibition

Acetolactate synthase (EC 2.2.1.6) is the rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine, and isoleucine.[4] The pathway initiates with the condensation of two pyruvate (B1213749) molecules to form α-acetolactate, which is a precursor for valine and leucine.[4][6] Alternatively, it can catalyze the condensation of one pyruvate molecule and one α-ketobutyrate molecule to generate α-aceto-α-hydroxybutyrate, the precursor to isoleucine.[4][6] This entire synthesis process occurs within the plastids of plant cells.[7]

This compound disrupts this vital pathway. Its herbicidal activity is derived from its specific and potent inhibition of ALS.[8] This leads to a deficiency in BCAAs, which are crucial for protein synthesis and overall plant development.[5] The subsequent halt in growth and development manifests as visible symptoms such as stunting, chlorosis (yellowing), and necrosis, eventually leading to plant death.[9][10]

Molecular Mechanism of this compound Inhibition

This compound acts as a slow, tight-binding, non-competitive inhibitor of ALS.[3] Structural studies have revealed that sulfonylurea herbicides like this compound do not bind to the enzyme's active site. Instead, they bind to an allosteric site located at the entrance of the substrate-access channel.[4][11] This binding event induces a conformational change in the enzyme, effectively blocking the substrate from reaching the active site.[3]

Studies have indicated that the herbicide binding site is the regulatory site of the enzyme, where the end-products (valine, leucine, and isoleucine) would normally bind to provide feedback inhibition.[12][13] This explains the non-competitive nature of the inhibition with respect to the substrate, pyruvate. The binding of this compound is a time-dependent, biphasic process, which begins with an initial, reversible binding event, followed by a slower isomerization to a more stable and tightly bound enzyme-inhibitor complex.[3]

Quantitative Inhibition Data

The inhibitory potency of this compound and related sulfonylurea herbicides against ALS has been extensively quantified. The table below summarizes key inhibition constants, providing a comparative view of their efficacy against ALS from various plant sources.

| Parameter | Inhibitor | Value | Plant Source | Comments | Reference |

| Ki | This compound Ethyl | 11 nM | Arabidopsis thaliana | Inhibition of ALS expressed in E. coli. | [14] |

| IC50 | Chlorsulfuron | 7.1 nM | Wheat (Triticum aestivum) | A related sulfonylurea herbicide. | [3] |

| IC50 | Chlorsulfuron | 3.6 nM | Bean | IC50 of a 5-hydroxy metabolite. | [3] |

| Initial Apparent Ki | Chlorsulfuron | 68 nM | Barley (Hordeum vulgare L.) | Calculated from biphasic inhibition kinetics. | [3] |

| Final Steady-State Kd | Chlorsulfuron | 3 nM | Barley (Hordeum vulgare L.) | Estimated after stable complex formation. | [3] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity. Ki (Inhibition constant) and Kd (Dissociation constant) are measures of the inhibitor's binding affinity.

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay (IC50 Determination)

This protocol details the procedure for determining the inhibitory effect of this compound on ALS activity from a crude plant extract.[4][15]

1. Enzyme Extraction: a. Harvest 1-2 grams of fresh, young plant tissue (e.g., pea shoots) and place immediately on ice.[15] b. Homogenize the tissue in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% v/v glycerol, 1 mM DTT). c. Centrifuge the homogenate at approximately 12,000 x g for 20 minutes at 4°C.[15] d. Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it promptly.[4][15] e. Determine the protein concentration of the extract using a standard method like the Bradford assay.[4]

2. Assay Procedure: a. Prepare a series of this compound dilutions in the assay buffer to test a range of concentrations. b. In a 96-well microplate or microcentrifuge tubes, prepare the reaction mixtures. For a 100 µL final volume, combine:

- 40 µL Assay Buffer (e.g., 20 mM potassium phosphate buffer pH 7.0, 20 mM pyruvate, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10 mM MgCl₂).[4]

- 10 µL of this compound solution (or buffer for the control).[4]

- 50 µL of the crude enzyme extract. c. Pre-incubate the mixture for 10-15 minutes at 37°C.[4] d. Initiate the enzymatic reaction by adding the substrate (pyruvate is already in the assay buffer). e. Incubate the reaction for 60 minutes at 37°C.[4]

3. Detection and Quantification: a. Stop the reaction by adding 50 µL of 3 M H₂SO₄.[15] b. Incubate at 60°C for 15 minutes. This step facilitates the acid-catalyzed decarboxylation of the enzymatic product, α-acetolactate, into acetoin.[4] c. Add 100 µL of a freshly prepared dye reagent consisting of 0.5% (w/v) creatine (B1669601) and 5% (w/v) α-naphthol (in 2.5 N NaOH).[4] d. Incubate at 60°C for another 15 minutes to allow for the development of a red-colored complex.[4] e. Measure the absorbance of the solution at 525 nm using a microplate reader.[4][15]

4. Data Analysis: a. Calculate the percentage of ALS activity for each this compound concentration relative to the control (no inhibitor). b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.[4][16]

Direct Binding Assay using Radiolabeled Inhibitor

This method directly demonstrates the binding of this compound to the ALS enzyme.[4]

1. Radiolabel: Utilize [14C]this compound or another suitably labeled version. 2. Incubation: Incubate a known concentration of the purified or partially purified ALS enzyme with a known concentration of radiolabeled this compound. 3. Separation: Separate the enzyme-inhibitor complex from the free, unbound inhibitor. A common method is gel filtration chromatography (e.g., using a Sephadex G-50 column). The larger enzyme-inhibitor complex will elute from the column before the smaller, free inhibitor.[4] 4. Quantification: Collect the eluted fractions and quantify the radioactivity in each using liquid scintillation counting. The radioactivity in the early fractions corresponds to the bound inhibitor, allowing for the calculation of binding stoichiometry and affinity.

X-ray Crystallography of the ALS-Chlorimuron Complex

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule.[17][18]

1. Crystallization: The primary and often most challenging step is to obtain high-quality crystals of the ALS enzyme co-crystallized with this compound. This involves purifying the protein to a high concentration and screening various conditions (e.g., pH, precipitants, temperature) to induce crystal formation.[17] 2. X-ray Diffraction: The crystal is exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded on a detector.[17][18] 3. Data Processing and Structure Solution: The intensities and positions of the diffraction spots are measured. This data is then used to calculate an electron density map of the molecule.[17] 4. Model Building and Refinement: An atomic model of the protein and the bound inhibitor is built into the electron density map. This model is then computationally refined to best fit the experimental data, yielding a detailed three-dimensional structure of the ALS-chlorimuron complex.[19] This structural information is invaluable for understanding the precise molecular interactions responsible for inhibition.[11]

Conclusion